Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate
CAS No.: 2378502-28-2
Cat. No.: VC7688147
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2378502-28-2 |
|---|---|
| Molecular Formula | C14H21ClN4O2 |
| Molecular Weight | 312.8 |
| IUPAC Name | tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-11(9-19)18(4)7-10-5-17-12(15)6-16-10/h5-6,11H,7-9H2,1-4H3 |
| Standard InChI Key | YGXHGFWZWOVUIC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)N(C)CC2=CN=C(C=N2)Cl |
Introduction
Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidine derivatives. It is characterized by its unique structural features, including a tert-butyl group attached to an azetidine ring, which is further substituted with a 5-chloropyrazin-2-ylmethyl-methylamino moiety and a carboxylate functional group. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds.
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided in the search results, but it can be inferred to be similar to related compounds, potentially involving C, H, Cl, N, and O atoms.
-
Molecular Weight: Estimated based on similar compounds, which typically range from 250 to 350 g/mol.
Synthesis and Preparation
The synthesis of Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate likely involves multi-step reactions starting from tert-butyl azetidine-1-carboxylate. Common methodologies might include nucleophilic substitution reactions to introduce the chloropyrazine moiety.
Biological Activity and Potential Applications
Compounds with similar structures have shown promise in various biological contexts, including enzyme inhibition and modulation of protein-ligand interactions. The chloropyrazine group may enhance interactions with biological targets, making it a candidate for further pharmacological studies.
Potential Applications
-
Pharmaceutical Research: As a potential inhibitor or modulator in biological systems.
-
Chemical Synthesis: As a building block for more complex molecules.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | LogP | Polar Surface Area |
|---|---|---|---|---|
| Tert-butyl 3-(5-chloropyrimidin-2-yl)azetidine-1-carboxylate | C12H16ClN3O2 | 269.73 g/mol | 2.40 | 55.32 Ų |
| Tert-butyl 3-({(5-chloropyrazin-2-yl)methylamino}methyl)azetidine-1-carboxylate | C15H23ClN4O2 | Not specified | Not specified | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume